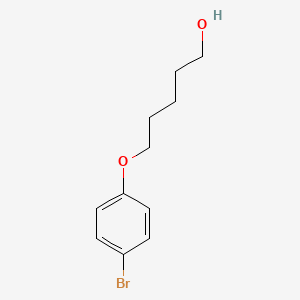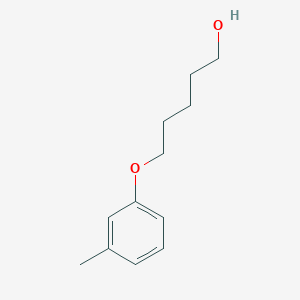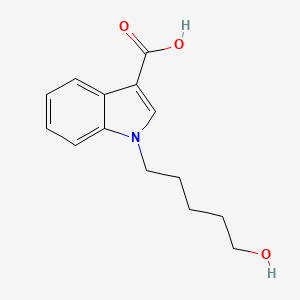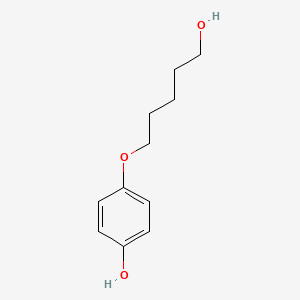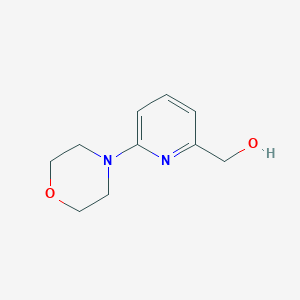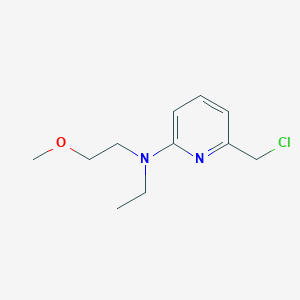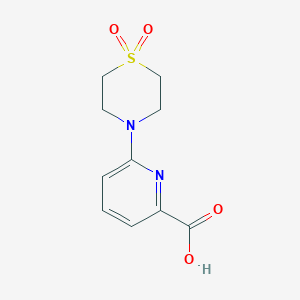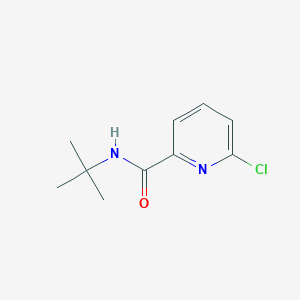![molecular formula C12H12N2O B7865981 4-[(3-Methylpyridin-2-yl)oxy]aniline](/img/structure/B7865981.png)
4-[(3-Methylpyridin-2-yl)oxy]aniline
Übersicht
Beschreibung
4-[(3-Methylpyridin-2-yl)oxy]aniline is an organic compound with the molecular formula C12H12N2O. It is characterized by the presence of a benzenamine group linked to a 3-methyl-2-pyridinyl group through an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methylpyridin-2-yl)oxy]aniline typically involves the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 3-methyl-2-pyridine, is subjected to a halogenation reaction to introduce a halogen atom at the 4-position.
Nucleophilic Substitution: The halogenated pyridine is then reacted with a suitable nucleophile, such as a phenoxide ion, to form the desired 4-[(3-methyl-2-pyridinyl)oxy] intermediate.
Amination: The intermediate is further reacted with an amine source, such as ammonia or an amine derivative, to introduce the benzenamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzenamine or pyridinyl rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Oxides or quinones.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(3-Methylpyridin-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(3-Methylpyridin-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 4-[(3-methyl-2-pyridinyl)oxy]benzoic acid
- 4-[(3-methyl-2-pyridinyl)oxy]benzaldehyde
- 4-[(3-methyl-2-pyridinyl)oxy]benzylamine
Comparison: 4-[(3-Methylpyridin-2-yl)oxy]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-(3-methylpyridin-2-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-2-8-14-12(9)15-11-6-4-10(13)5-7-11/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSGZRXHZPNXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
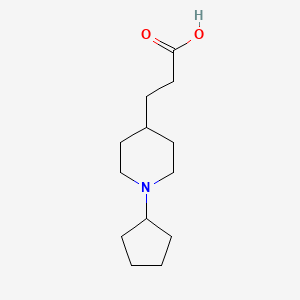
![3-[1-(Cyclopropylcarbamoyl)piperidin-4-yl]propanoic acid](/img/structure/B7865914.png)
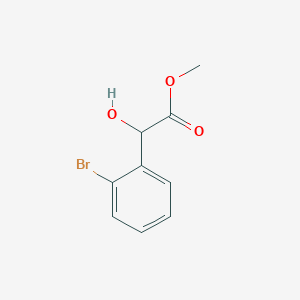
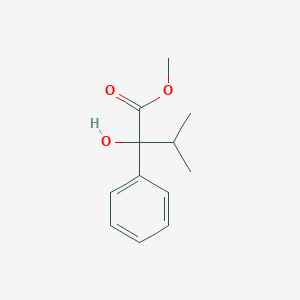
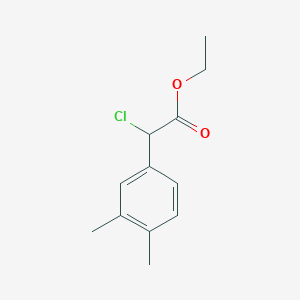
amino}pentan-1-ol](/img/structure/B7865959.png)
